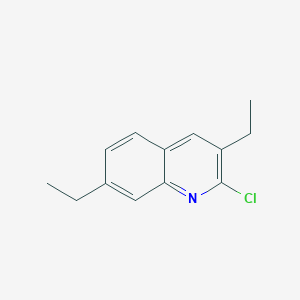

2-Chloro-3,7-diethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3,7-diethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,7-diethylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid .

Industrial Production Methods

the general principles of large-scale quinoline synthesis, such as the use of continuous flow reactors and green chemistry approaches, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-diethylquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted quinolines with various functional groups.

Electrophilic Substitution: Nitroquinolines and sulfoquinolines.

Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.

Scientific Research Applications

2-Chloro-3,7-diethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,7-diethylquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Chloroquinoline: Lacks the diethyl groups, making it less hydrophobic and potentially less bioavailable.

3,7-Diethylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

2-Chloro-3-methylquinoline: Has a methyl group instead of diethyl groups, which can influence its chemical properties and applications.

Uniqueness

2-Chloro-3,7-diethylquinoline is unique due to the presence of both chlorine and diethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .

Biological Activity

2-Chloro-3,7-diethylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have garnered significant attention due to their pharmacological properties, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Potential activity against viruses such as HIV and SARS-CoV-2.

- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

The unique structure of this compound, characterized by a chloro substituent and ethyl groups at the 3 and 7 positions, influences its reactivity and biological interactions. The presence of these substituents can enhance lipophilicity and modulate the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Research indicates that 2-chloroquinoline derivatives show effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. The antibacterial activity is often attributed to the interference with bacterial DNA synthesis or membrane integrity .

- Antifungal Activity : Compounds within this class have also been tested against fungi such as Aspergillus niger and Candida albicans, showing varying degrees of effectiveness .

Antiviral Activity

Quinoline derivatives are being explored for their antiviral potential. In silico studies suggest that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, molecular docking studies have indicated binding affinities to SARS-CoV-2 proteases .

Anticancer Properties

The anticancer potential of 2-chloroquinoline derivatives has been evaluated in various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function .

- Case Study : A study on a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the micromolar range .

Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinolines act as enzyme inhibitors, particularly targeting kinases or proteases involved in cell signaling pathways.

- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines can induce oxidative stress in cells, leading to apoptosis.

Properties

CAS No. |

1031928-04-7 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

2-chloro-3,7-diethylquinoline |

InChI |

InChI=1S/C13H14ClN/c1-3-9-5-6-11-8-10(4-2)13(14)15-12(11)7-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

UTJQLFRKAJNEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)CC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.